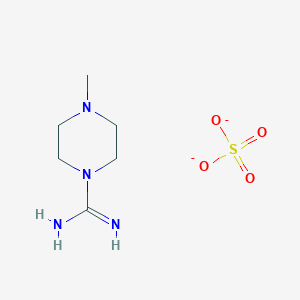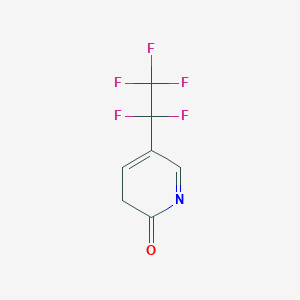![molecular formula C7H3ClFN3O B11761891 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11761891.png)
7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one involves several steps. One common method includes the reaction of 2,4-dichloro-5-fluoropyrimidine with an appropriate amine under controlled conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Scientific Research Applications
7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating biological activities .
Comparison with Similar Compounds
7-Chloro-8-fluoropyrido[4,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds such as:
7-Chloro-8-fluoropyrido[4,3-d]pyrimidine-2,4-diol: This compound has similar structural features but differs in its functional groups, leading to different chemical properties and applications.
2,4,7-Trichloro-8-fluoropyrido[4,3-d]pyrimidine:
Properties
Molecular Formula |
C7H3ClFN3O |
|---|---|
Molecular Weight |
199.57 g/mol |
IUPAC Name |
7-chloro-8-fluoro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H3ClFN3O/c8-6-4(9)5-3(1-10-6)7(13)12-2-11-5/h1-2H,(H,11,12,13) |
InChI Key |
YHKKQHYHYCPPGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=N1)Cl)F)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-hydroxyoctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B11761813.png)
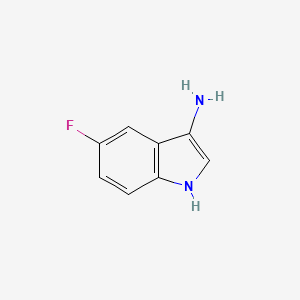
![(E)-N-[4-amino-1-(pyridin-3-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11761820.png)
![1-Chloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11761831.png)
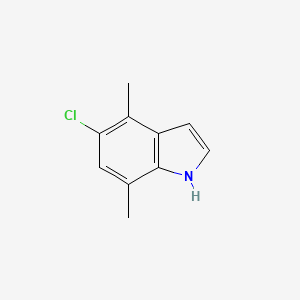

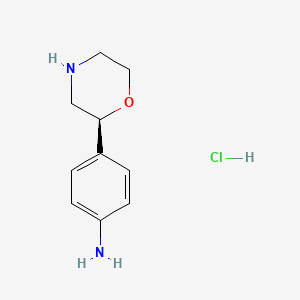
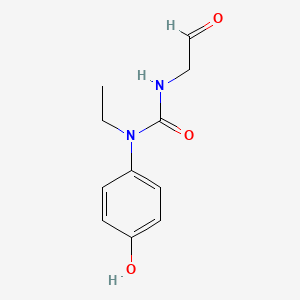
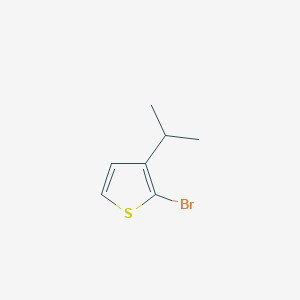
![4-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B11761864.png)

